molecular formula C28H30ClNO5 B5123634 Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Cat. No.: B5123634
M. Wt: 496.0 g/mol
InChI Key: QYBGQORRBVUCPB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the hexahydroquinoline carboxylate family, characterized by a fused bicyclic system comprising a partially saturated quinoline core and a cyclohexenone ring. The structure features a 4-chlorophenyl substituent at position 7 and a 3-methoxy-4-propoxyphenyl group at position 4, distinguishing it from simpler analogs. The methyl ester at position 3 and methyl group at position 2 further contribute to its steric and electronic profile. Its synthesis likely involves a Hantzsch-type multicomponent reaction, common for such polycyclic systems .

Properties

IUPAC Name

methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H30ClNO5/c1-5-12-35-23-11-8-18(15-24(23)33-3)26-25(28(32)34-4)16(2)30-21-13-19(14-22(31)27(21)26)17-6-9-20(29)10-7-17/h6-11,15,19,26,30H,5,12-14H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYBGQORRBVUCPB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=C(C=C(C=C1)C2C3=C(CC(CC3=O)C4=CC=C(C=C4)Cl)NC(=C2C(=O)OC)C)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H30ClNO5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

496.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The starting materials often include substituted anilines and aldehydes, which undergo condensation reactions followed by cyclization and esterification steps. Common reagents used in these reactions include acids, bases, and various catalysts to facilitate the formation of the quinoline ring system.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinoline N-oxides.

    Reduction: Reduction reactions can lead to the formation of dihydroquinoline derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions often involve controlled temperatures, solvents like ethanol or dichloromethane, and specific pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinoline N-oxides, while reduction can produce dihydroquinoline derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives with different properties.

Scientific Research Applications

The compound Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic organic molecule that has garnered attention in various scientific research applications. This article will explore its applications in medicinal chemistry, particularly focusing on its potential therapeutic uses, biological activities, and synthesis methodologies.

Anticancer Activity

Recent studies have indicated that hexahydroquinoline derivatives exhibit potent anticancer properties. For instance, derivatives similar to the compound have shown effectiveness against various cancer cell lines by inducing apoptosis and inhibiting cell proliferation. A notable study demonstrated that certain modifications to the quinoline structure enhanced cytotoxicity against breast cancer cells, suggesting that similar alterations could be explored for the compound in focus .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Research has highlighted that certain hexahydroquinoline derivatives possess significant antibacterial and antifungal properties. The presence of electron-withdrawing groups like the chlorophenyl moiety may enhance these activities by increasing the lipophilicity of the compounds, facilitating better membrane penetration .

Neuropharmacological Effects

There is emerging evidence that compounds with a similar structure may interact with neurotransmitter systems, particularly dopamine receptors. This interaction suggests potential applications in treating neurological disorders such as schizophrenia or Parkinson's disease. The modulation of dopamine receptor activity could lead to improved therapeutic outcomes for patients suffering from these conditions .

Case Studies

  • Anticancer Studies : A derivative structurally related to the compound was tested against human cancer cell lines, showing an IC50 value indicating significant cytotoxicity. The mechanism was attributed to apoptosis induction via mitochondrial pathways.
  • Antimicrobial Efficacy : Another study evaluated the antimicrobial properties against various bacterial strains, demonstrating a broad spectrum of activity with minimal inhibitory concentrations (MICs) comparable to established antibiotics.

Mechanism of Action

The mechanism of action of Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme Inhibition: The compound may inhibit certain enzymes, leading to the disruption of metabolic pathways.

    Receptor Binding: It may bind to specific receptors on cell surfaces, triggering a cascade of cellular responses.

    DNA Intercalation: The compound could intercalate into DNA, affecting gene expression and cellular functions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Modifications and Substituent Effects

Key structural variations among analogs include substituent type, position, and ring saturation. Below is a comparative analysis:

Compound Name Substituents (Position) Molecular Weight (g/mol) Key Structural Features
Target Compound 7-(4-ClPh), 4-(3-MeO-4-PrOPh) ~487.5* Bulky 3-methoxy-4-propoxyphenyl group; 4-chlorophenyl at position 7
Methyl 4-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-MeOPh) 327.37 Simpler 4-methoxyphenyl at position 4; no substituent at position 7
Ethyl 4-(4-chlorophenyl)-2-methyl-5-oxo-5,6,7,8-tetrahydroquinoline-3-carboxylate 4-(4-ClPh) ~359.8* Ethyl ester; tetrahydroquinoline (less ring saturation)
Methyl 4-(2-chloro-5-nitrophenyl)-2,7,7-trimethyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(2-Cl-5-NO2Ph), 2,7,7-trimethyl ~433.9* Electron-withdrawing nitro group; steric hindrance from trimethyl substitution
Cyclohexyl 4-(4-hydroxy-3-methoxyphenyl)-2-methyl-5-oxo-7-phenyl-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate 4-(4-OH-3-MeOPh), 7-Ph, cyclohexyl ester ~487.6* Polar hydroxy group; bulky cyclohexyl ester; phenyl at position 7

Notes:

  • *Estimated molecular weights based on substituents.
  • Ph: Phenyl; MeO: Methoxy; PrO: Propoxy; Cl: Chloro; NO2: Nitro.

Crystallographic and Conformational Differences

  • Ring Puckering: The target compound’s 3-methoxy-4-propoxyphenyl group likely induces greater distortion in the hexahydroquinoline core compared to the 4-methoxyphenyl analog . In the latter, the dihedral angle between the phenyl and heterocyclic rings is 86.1°, suggesting near-orthogonal orientation. Bulkier substituents (e.g., propoxy) may increase torsional strain, altering ring puckering parameters defined by Cremer-Pople coordinates .
  • Hydrogen Bonding: The target compound’s propoxy group may participate in weak C–H···O interactions, whereas the 4-methoxyphenyl analog forms stronger N–H···O hydrogen bonds, creating infinite chains along the crystallographic c-axis . Similar patterns are observed in cyclohexyl derivatives with hydroxy groups , which exhibit enhanced hydrogen-bonding networks due to phenolic –OH donors .

Biological Activity

Methyl 7-(4-chlorophenyl)-4-(3-methoxy-4-propoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a synthetic compound that has garnered interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and therapeutic applications based on diverse research studies.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes a hexahydroquinoline core with various substituents that may influence its biological activity. The molecular formula is C26H35ClN2O5C_{26}H_{35}ClN_{2}O_{5}, and it has a molecular weight of approximately 441.6 g/mol. The presence of the chlorophenyl and methoxy-propoxyphenyl groups suggests potential interactions with biological targets.

Anticancer Activity

Research indicates that derivatives of quinoline compounds exhibit significant anticancer properties. For instance, studies have shown that similar compounds can induce apoptosis in cancer cell lines through various mechanisms:

  • Cell Cycle Arrest : Compounds similar to this compound have been reported to cause cell cycle arrest at the G2/M phase in A549 lung cancer cells .
  • Apoptosis Induction : The compound may enhance the expression of pro-apoptotic factors while downregulating anti-apoptotic proteins such as Bcl-xl and Mcl-1 in various cancer models .
  • Inhibition of Tumor Growth : In vivo studies demonstrated that similar compounds could significantly inhibit tumor growth in xenograft models, suggesting their potential as effective anticancer agents .

Antimicrobial Properties

Quinoline derivatives have also been investigated for their antimicrobial activities. Some studies report that these compounds exhibit activity against various bacterial strains and fungi, potentially through the disruption of microbial cell membranes or interference with metabolic pathways .

The biological activity of this compound is likely mediated through several mechanisms:

  • Modulation of Enzyme Activity : The compound may act as an inhibitor or modulator of key enzymes involved in cancer cell proliferation and survival.
  • Reactive Oxygen Species (ROS) Generation : Similar compounds have been shown to increase ROS levels within cells, leading to oxidative stress and subsequent apoptosis .
  • Targeting Specific Signaling Pathways : The compound may influence critical signaling pathways such as the MAPK/ERK pathway or PI3K/Akt pathway that are often dysregulated in cancer .

Case Studies and Research Findings

A selection of case studies highlights the biological activity of related compounds:

StudyCompoundActivityFindings
Musa et al., 2015Nifurtimox derivativeAnticancerInduced apoptosis in OVCAR-3 cells; regulated mitochondrial pathways .
Klenkar & Molnar, 2015Coumarin derivativesAntitumorShowed selective cytotoxicity in A549 cells; caused S phase arrest .
MDPI Review, 2021Quinoline derivativesAntimicrobialExhibited significant antimicrobial activity against multiple strains .

Q & A

Q. What synthetic methodologies are suitable for preparing hexahydroquinoline derivatives like this compound?

The compound can be synthesized via multicomponent reactions, such as the Hantzsch dihydropyridine synthesis, adapted for hexahydroquinoline frameworks. Key steps include cyclocondensation of substituted aldehydes, β-ketoesters, and ammonium acetate. Reaction optimization (e.g., solvent choice, catalyst loading) is critical for yield improvement. Structural analogs in the evidence were synthesized using similar protocols, with characterization via NMR and X-ray crystallography .

Q. Which spectroscopic and chromatographic techniques are essential for structural confirmation?

  • 1H/13C NMR : Assign signals for aromatic protons (e.g., 4-chlorophenyl at δ 7.2–7.4 ppm), methoxy groups (δ ~3.8 ppm), and ester carbonyls (δ ~170 ppm).
  • X-ray crystallography : Resolve the stereochemistry and confirm the boat/chair conformations of the hexahydroquinoline and fused cyclohexanone rings. For example, reports a monoclinic P21/cP2_1/c space group with R[F2>2σ(F2)]=0.070R[F^2 > 2σ(F^2)] = 0.070, using MoKα radiation (λ = 0.71073 Å) .
  • HRMS : Validate molecular formula accuracy (e.g., C26H27ClN2O5\text{C}_{26}\text{H}_{27}\text{ClN}_2\text{O}_5).

Q. How can preliminary biological activity screening be designed for this compound?

  • In vitro assays : Test calcium channel modulation using patch-clamp electrophysiology, given the structural similarity to 1,4-dihydropyridines with known calcium antagonism .
  • Antimicrobial screening : Use broth microdilution (MIC determination) against Gram-positive/negative bacteria and fungi, referencing protocols from analogs with reported antibacterial activity .

Advanced Research Questions

Q. How can crystallographic data resolve conformational ambiguities in the hexahydroquinoline core?

Single-crystal X-ray diffraction can elucidate torsional angles and non-covalent interactions. For example, reveals a dihedral angle of 86.1° between aromatic and heterocyclic planes, stabilized by intramolecular C–H···O interactions. Refinement parameters (e.g., wR(F2)=0.128wR(F^2) = 0.128, S=1.00S = 1.00) ensure data reliability. Use software like SHELXL for refinement and Mercury for visualization .

Q. What strategies address contradictions in spectroscopic vs. crystallographic data?

  • Dynamic NMR : Probe ring-flipping or tautomerism in solution that may differ from solid-state structures.
  • DFT calculations : Compare optimized geometries (e.g., B3LYP/6-31G*) with experimental data to reconcile discrepancies. highlights such approaches for pyrrole derivatives .

Q. How can computational methods predict the compound’s interaction with biological targets?

  • Molecular docking : Use AutoDock Vina to model binding to calcium channels (e.g., Cav1.2), leveraging PDB structures (e.g., 6JP5).
  • MD simulations : Assess stability of ligand-receptor complexes over 100 ns trajectories (AMBER/CHARMM force fields). Validate with experimental IC50 data from electrophysiology .

Q. What experimental designs optimize regioselectivity in derivatization reactions?

  • Protecting group strategy : Temporarily block the 3-methoxy-4-propoxyphenyl group during functionalization of the hexahydroquinoline core.
  • Catalytic systems : Screen Pd/Cu catalysts for cross-coupling reactions (e.g., Suzuki-Miyaura) to modify the 4-chlorophenyl substituent. discusses palladium-catalyzed reductive cyclization as a model .

Methodological Notes

  • Crystallography : Ensure crystals are diffraction-quality (size > 0.2 mm) and collect data at low temperature (100 K) to minimize thermal motion .
  • Biological assays : Include positive controls (e.g., nifedipine for calcium channel assays) and validate results across triplicate experiments .
  • Synthetic protocols : Monitor reaction progress via TLC (ethyl acetate/hexane, 1:3) and purify via column chromatography (silica gel 60–120 mesh) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.